18,19-Dinorstigmasta-1,3,5,7,9,11,13-heptaene, 1,17-dimethyl-, (17alph a)-
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Overview
Description
18,19-Dinorstigmasta-1,3,5,7,9,11,13-heptaene, 1,17-dimethyl-, (17alpha)-: is a complex organic compound belonging to the class of sterols. Sterols are a subgroup of steroids and are important components of cell membranes, where they play a role in maintaining membrane structure and fluidity. This particular compound is characterized by its unique structure, which includes multiple double bonds and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18,19-Dinorstigmasta-1,3,5,7,9,11,13-heptaene, 1,17-dimethyl-, (17alpha)- typically involves multiple steps, including the formation of the sterol backbone and the introduction of double bonds and methyl groups. One common approach is to start with a simpler sterol precursor and introduce the necessary modifications through a series of chemical reactions such as dehydrogenation, methylation, and isomerization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a model system to study the behavior of sterols and their derivatives. It is also used in the synthesis of more complex molecules and as a starting material for the production of other steroids.
Biology: In biological research, 18,19-Dinorstigmasta-1,3,5,7,9,11,13-heptaene, 1,17-dimethyl-, (17alpha)- is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on cellular processes such as signaling and metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of steroid-based drugs. It may also have potential as a biomarker for certain diseases.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It may also be used in the development of new technologies for chemical synthesis and purification.
Mechanism of Action
The mechanism of action of 18,19-Dinorstigmasta-1,3,5,7,9,11,13-heptaene, 1,17-dimethyl-, (17alpha)- involves its interaction with cell membranes and other molecular targets. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes. The exact molecular pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Cholesterol: A well-known sterol with a similar structure but different functional groups.
Ergosterol: Another sterol found in fungi, with a similar backbone but different double bond positions.
Stigmasterol: A plant sterol with a similar structure but additional functional groups.
Uniqueness: 18,19-Dinorstigmasta-1,3,5,7,9,11,13-heptaene, 1,17-dimethyl-, (17alpha)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Its ability to modulate membrane properties and interact with specific molecular targets sets it apart from other sterols.
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-1,17-dimethyl-15,16-dihydrocyclopenta[a]phenanthrene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38/c1-7-22(19(2)3)12-11-21(5)29(6)18-17-25-24-14-13-23-10-8-9-20(4)28(23)26(24)15-16-27(25)29/h8-10,13-16,19,21-22H,7,11-12,17-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFBZDVIWNSYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC(=C43)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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